molecular formula C17H17NO3 B11539323 5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B11539323
M. Wt: 283.32 g/mol
InChI Key: VKEFSUHTTKOZOQ-UHFFFAOYSA-N
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Description

    5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: is a chemical compound with a complex structure. It combines an aromatic phenol core with an imine group and an allyloxy substituent.

  • The compound’s systematic name describes its structure precisely, avoiding any abbreviations or acronyms.
  • It is used in various scientific applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the reaction of 4-methoxybenzaldehyde with allyl alcohol to form the allyloxy-substituted benzaldehyde. Subsequently, this intermediate reacts with diethylamine to yield the desired compound.

      Reaction Conditions: These reactions are typically carried out under anhydrous conditions using suitable solvents (e.g., THF, CH₂Cl₂).

      Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The oxidation product would be the corresponding quinone, while reduction leads to the amine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: Research on its pharmacological effects (if any) is ongoing.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other phenolic compounds with imine or allyloxy substituents.

      Uniqueness: Its combination of functional groups makes it distinct within this chemical space.

    Remember that this compound’s detailed biological effects and applications may require further investigation.

    Properties

    Molecular Formula

    C17H17NO3

    Molecular Weight

    283.32 g/mol

    IUPAC Name

    2-[(4-methoxyphenyl)iminomethyl]-5-prop-2-enoxyphenol

    InChI

    InChI=1S/C17H17NO3/c1-3-10-21-16-7-4-13(17(19)11-16)12-18-14-5-8-15(20-2)9-6-14/h3-9,11-12,19H,1,10H2,2H3

    InChI Key

    VKEFSUHTTKOZOQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCC=C)O

    solubility

    6.5 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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